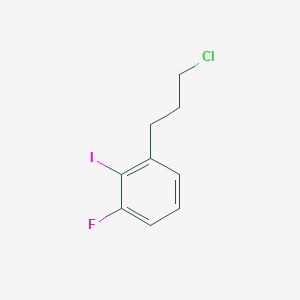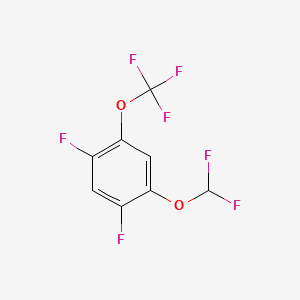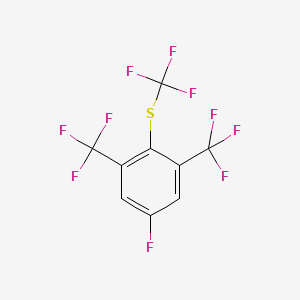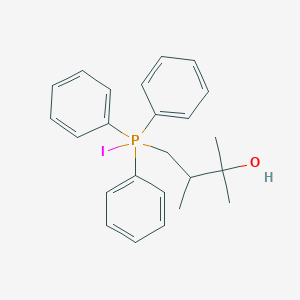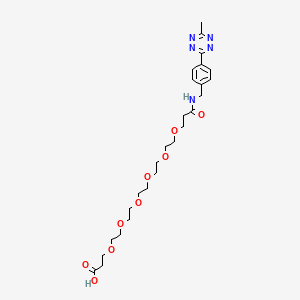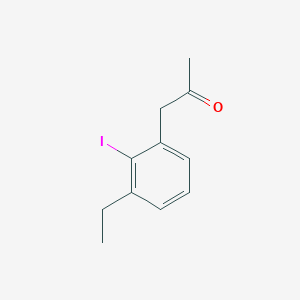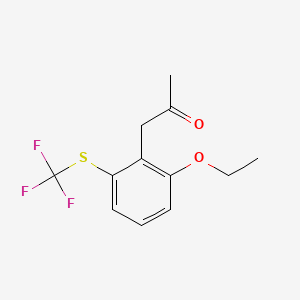![molecular formula C8H8FN3S B14062455 2-[(3-Fluorophenyl)methylene]hydrazinecarbothioamide CAS No. 2107-15-5](/img/structure/B14062455.png)
2-[(3-Fluorophenyl)methylene]hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-[(3-Fluorophenyl)methylene]hydrazinecarbothioamide typically involves the reaction of hydrazinecarbothioamide with 3-fluorobenzaldehyde in the presence of ethanol and catalytic amounts of glacial acetic acid under reflux conditions . The reaction mixture is then cooled to room temperature, filtered, and allowed to stand, resulting in the formation of the desired compound .
Análisis De Reacciones Químicas
2-[(3-Fluorophenyl)methylene]hydrazinecarbothioamide undergoes various chemical reactions, including:
Substitution Reactions: It can react with electrophilic reagents to form substituted derivatives.
Cyclization Reactions: It can form heterocyclic compounds such as pyrazoles and triazoles when reacted with appropriate reagents.
Condensation Reactions: It can undergo condensation with carbonyl compounds to form Schiff bases.
Common reagents used in these reactions include aldehydes, ketones, and other electrophilic reagents. The major products formed from these reactions are heterocyclic compounds and Schiff bases .
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It has shown promise as an antimicrobial and anticancer agent.
Biological Research: It has been evaluated for its ability to inhibit enzymes such as topoisomerase, which are crucial for DNA replication.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of 2-[(3-Fluorophenyl)methylene]hydrazinecarbothioamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit the activity of topoisomerase enzymes by binding to their active sites, thereby preventing DNA replication and leading to cell death . This mechanism is particularly relevant in its anticancer and antimicrobial activities.
Comparación Con Compuestos Similares
2-[(3-Fluorophenyl)methylene]hydrazinecarbothioamide can be compared with other similar compounds such as:
- 2-(2-Fluorobiphenyl-4-yl)-N-substituted hydrazinecarbothioamide
- 2-(Bis(4-fluorophenyl)methylene)hydrazine-1-carbothioamide
These compounds share similar structural features but differ in their specific substituents and functional groups, which can influence their chemical reactivity and biological activity
Propiedades
Número CAS |
2107-15-5 |
|---|---|
Fórmula molecular |
C8H8FN3S |
Peso molecular |
197.24 g/mol |
Nombre IUPAC |
[(3-fluorophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H8FN3S/c9-7-3-1-2-6(4-7)5-11-12-8(10)13/h1-5H,(H3,10,12,13) |
Clave InChI |
HPLRKDWFIJZYMV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)C=NNC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


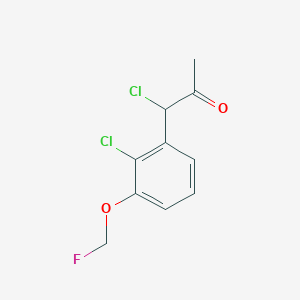
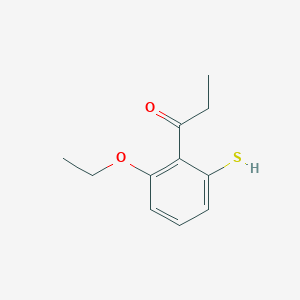
![[2-Chloro-6-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14062387.png)
